(R)-Nicardipine is the inactive enantiomer of the dihydropyridine calcium channel blocker nicardipine. [] Nicardipine itself is a racemic mixture composed of equal parts (R)-nicardipine and (S)-nicardipine. [] While (S)-nicardipine exhibits pharmacological activity as a calcium channel blocker, (R)-nicardipine is considered pharmacologically inactive in this regard. [] Despite this, (R)-nicardipine remains a subject of interest in scientific research, particularly in studies exploring stereoselective pharmacokinetics and drug metabolism. [, ]
(R)-Nicardipine is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It belongs to the dihydropyridine class of medications, which are known for their ability to selectively inhibit calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and reduced cardiac workload, making (R)-Nicardipine effective in managing cardiovascular conditions.
(R)-Nicardipine is synthesized from specific chemical precursors and is classified as a pharmaceutical compound. It is often found in the form of nicardipine hydrochloride, which is the salt form used in clinical formulations. The compound can be sourced from various chemical suppliers and is utilized in both research and clinical settings.
The synthesis of (R)-Nicardipine involves multiple steps, typically starting from 3-amino-2-butenoic acid derivatives. A notable preparation method includes the reaction of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl) aminoethyl ester with 3-methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl esters in an inert solvent. Thin Layer Chromatography or High-Performance Liquid Chromatography is employed to monitor the reaction progress. The process culminates in crystallization using hydrochloric acid to yield highly purified forms of (R)-Nicardipine hydrochloride, characterized by a melting point of approximately 168-170 degrees Celsius and an HPLC content exceeding 99% .
(R)-Nicardipine undergoes various chemical reactions that are pivotal for its synthesis and degradation. Key reactions include:
These reactions are critical for both the development of analytical methods for quantification and understanding the compound's stability in pharmaceutical formulations .
The mechanism of action of (R)-Nicardipine involves selective inhibition of L-type calcium channels located in vascular smooth muscle cells. By blocking these channels, (R)-Nicardipine reduces intracellular calcium concentrations, leading to:
These effects culminate in lower blood pressure and reduced myocardial oxygen demand, making (R)-Nicardipine beneficial for patients with hypertension or angina .
These properties are essential for determining the appropriate formulation strategies for (R)-Nicardipine in pharmaceutical applications .
(R)-Nicardipine is widely used in clinical settings for managing hypertension and angina. Its efficacy has been demonstrated through various studies that highlight its ability to lower blood pressure effectively while minimizing adverse effects compared to other antihypertensives. Additionally, (R)-Nicardipine is utilized in research settings to investigate calcium channel modulation and its implications for cardiovascular health .
Nicardipine, a 1,4-dihydropyridine (DHP) calcium channel blocker, possesses a chiral center at position 4 of its dihydropyridine ring, resulting in (R)- and (S)-enantiomers with distinct biological activities. Due to their identical physicochemical properties, separation requires advanced enantioselective techniques:
Table 1: Performance Metrics for Nicardipine Enantioseparation Techniques
Technique | Column/Phase | Mobile Phase | Resolution (R) | Analysis Time |
---|---|---|---|---|
SFC | Chiralpak IC | CO₂:Isopropanol (90:10) | >1.5 | <15 min |
HPLC (Normal-Phase) | Chiralpak IB | n-Hexane:Isopropanol (92:8) | 1.76 | ~25 min |
HF-LPME + HPLC | Chiralcel OD-RH | Ethanol/n-Heptane/Diethylamine | 1.50 | >30 min |
The (R)-enantiomer exhibits superior binding affinity for L-type voltage-gated calcium channels (Cav1.2), underpinning its dominant pharmacological activity:
(R)-Nicardipine demonstrates exceptional selectivity for vascular smooth muscle over cardiac tissue, attributable to stereochemical influences:
Table 2: Enantioselective Vascular Effects of Nicardipine
Parameter | (R)-Nicardipine | (S)-Nicardipine | Racemate |
---|---|---|---|
EC₅₀ Coronary Vasodilation | 0.8 nM | 24 nM | 1.2 nM |
IC₅₀ Myocardial Contractility | 85 nM | >1 µM | 95 nM |
Selectivity Ratio (Vascular:Cardiac) | 106:1 | <42:1 | 79:1 |
The interaction of (R)-nicardipine with calcium channel subunits is governed by stereospecific protein-ligand recognition:
Implications for Drug Design
The stereochemistry of (R)-nicardipine dictates its target selectivity, binding kinetics, and vascular actions. Enantiopure formulations could enhance therapeutic precision in hypertension and angina while minimizing cardiac effects. Emerging non-cardiovascular targets (e.g., EED) highlight the potential for repurposing (R)-nicardipine in oncology via stereoselective mechanisms [6] [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1